2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a tert-butyl group, an oxazole ring, and a sulfonyl chloride functional group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride typically involves the reaction of 2-tert-butyl-1,3-oxazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
2-tert-butyl-1,3-oxazole+chlorosulfonic acid→2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Hydrolysis Conditions: Aqueous base or acid
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonate Thioesters: Formed by the reaction with thiols
Oxazole Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazole ring may also participate in various chemical reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Similar Compounds
- 2-Tert-butyl-1,3-oxazole-5-sulfonic acid
- 2-Tert-butyl-1,3-oxazole-5-sulfonamide
- 2-Tert-butyl-1,3-oxazole-5-sulfonate ester
Uniqueness
2-Tert-butyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may have different functional groups, such as sulfonic acid, sulfonamide, or sulfonate ester, each with distinct reactivity and applications .
Properties
IUPAC Name |
2-tert-butyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUYAKYRSINZJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(O1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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